

# Comprehensive Spectroscopic Profiling of Methyl 2-chloro-5-fluorobenzoate

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## Compound of Interest

Compound Name: Methyl 2-chloro-5-fluorobenzoate

CAS No.: 647020-63-1

Cat. No.: B1371452

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## Executive Summary & Compound Identity

**Methyl 2-chloro-5-fluorobenzoate** is a critical halogenated aromatic intermediate used primarily in the synthesis of pharmaceutical scaffolds (specifically kinase inhibitors) and agrochemicals.<sup>[1]</sup> Its structural uniqueness lies in the specific 2,5-substitution pattern, where the electronic push-pull of the fluorine (electron-withdrawing by induction, donating by resonance) and chlorine (weakly deactivating, ortho/para directing) creates a distinct spectroscopic signature essential for structural validation.

This guide provides a technical deep-dive into its identification, differentiating it from common isomers like methyl 5-chloro-2-fluorobenzoate.

## Chemical Identity Table

Parameter	Details
IUPAC Name	Methyl 2-chloro-5-fluorobenzoate
CAS Number	647020-63-1 (Ester); 2252-51-9 (Acid Precursor)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClFO <sub>2</sub>
Molecular Weight	188.58 g/mol
SMILES	<chem>COC(=O)C1=C(Cl)C=CC(F)=C1</chem>
Physical State	White to off-white solid or colorless oil (dependent on purity/temp)

## NMR Spectroscopy: Structural Elucidation

The <sup>1</sup>H NMR spectrum of this compound is defined by the heteronuclear coupling between the fluorine atom (

F, spin 1/2) and the aromatic protons.<sup>[1]</sup> Unlike simple benzoates, the multiplicity here is governed by

coupling constants.<sup>[1]</sup>

### Predicted <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Note: Shifts are calibrated to TMS (0.00 ppm). Multiplicities arise from H-H and H-F coupling.

Position	Shift ( $\delta$ ppm)	Multiplicity	Coupling Constants (in Hz)	Assignment Logic
-OCH <sub>3</sub>	3.92	Singlet (s)	-	Characteristic methyl ester singlet.
H-6	7.55 - 7.65	dd	(meta) (meta)	Deshielded by the adjacent carbonyl (anisotropic effect).
H-3	7.35 - 7.45	dd	(meta) (ortho)	Shielded relative to H-6; doublet due to H-4, split again by F.
H-4	7.10 - 7.20	td (or ddd)	(ortho)	Diagnostic Peak: Large ortho-F coupling creates a pseudo-triplet or distinct ddd.

## **<sup>13</sup>C NMR Highlights**

- Carbonyl (C=O): ~165.0 ppm (doublet, Hz due to long-range coupling).[1]
- C-F Carbon (C-5): ~160.5 ppm (doublet, Hz).[1] This large coupling is the definitive confirmation of the C-F bond.[1]
- C-Cl Carbon (C-2): ~128.0 ppm.[1]

# Mass Spectrometry (GC-MS): Fragmentation

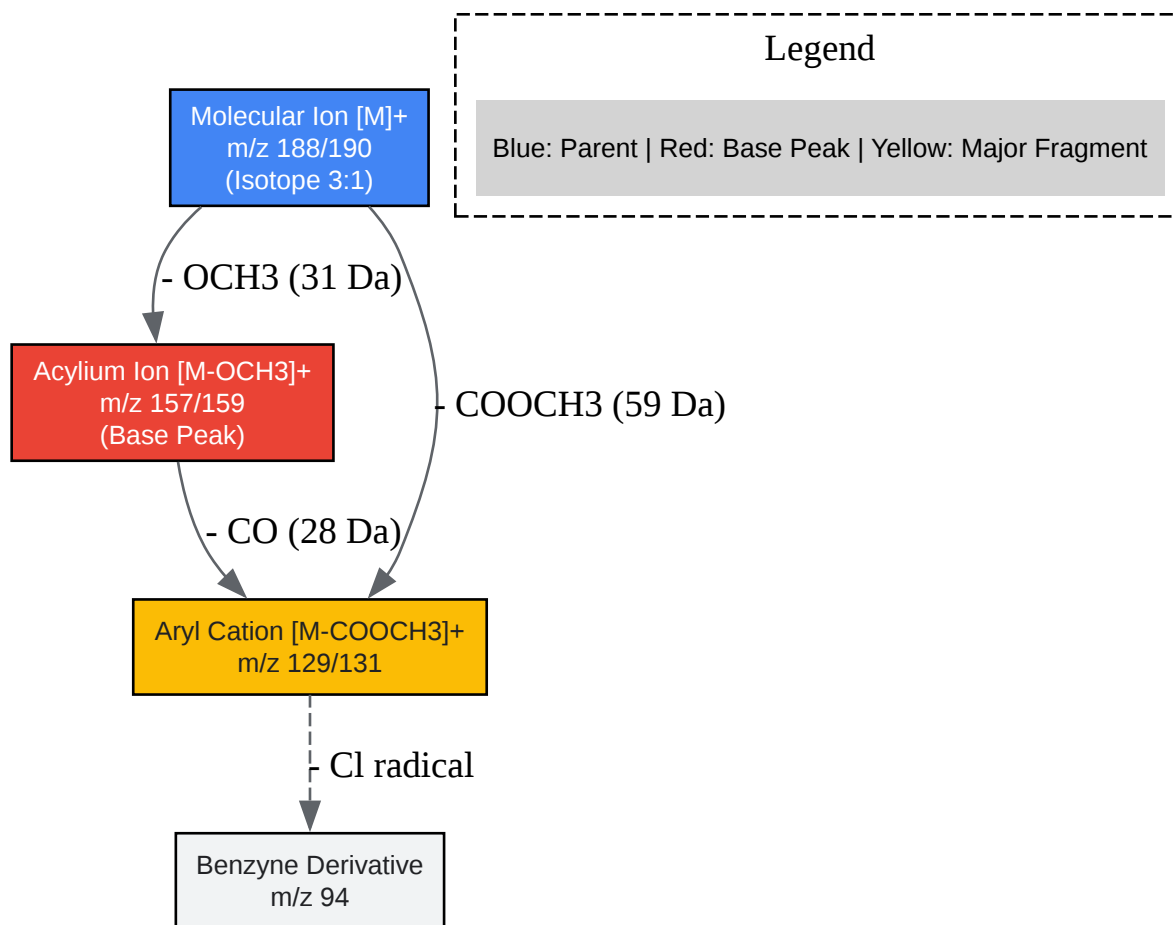
## Mechanics

The mass spectrum is dominated by the stability of the benzoyl cation and the characteristic chlorine isotope pattern.[\[1\]](#)

## Key Ion Fragments (EI, 70 eV)

m/z	Ion Identity	Relative Abundance	Mechanistic Origin
188 / 190	$[M]^+$	~35%	Molecular ion. Shows characteristic 3:1 ratio of $^{35}\text{Cl}$ : $^{37}\text{Cl}$ .
157 / 159	$[M - \text{OCH}_3]^+$	100% (Base Peak)	Acylium ion formation via -cleavage (loss of methoxy radical, 31 Da). <a href="#">[1]</a>
129 / 131	$[M - \text{COOCH}_3]^+$	~40%	Aryl cation formed by loss of the ester group (59 Da). <a href="#">[1]</a>
94	$[\text{C}_6\text{H}_3\text{F}]^+$	~20%	Loss of Cl from the aryl ring (radical loss). <a href="#">[1]</a>

## Fragmentation Pathway Diagram



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Caption: Electron Impact (EI) fragmentation pathway showing the dominant formation of the acylium ion (base peak).

## Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a quick "fingerprint" check for functional group integrity, particularly ensuring the esterification of the precursor acid.<sup>[1]</sup>

Frequency (cm <sup>-1</sup> )	Vibration Mode	Diagnostic Value
1730 - 1745	C=O Stretch	Strong, sharp ester carbonyl. [1] (Acid precursor would be broader/lower at ~1690).[1]
1280 - 1300	C-O Stretch	Strong ester C-O-C stretch.[1]
1150 - 1200	C-F Stretch	Strong, broad band characteristic of aryl fluorides.
1050 - 1080	C-Cl Stretch	Moderate intensity, often obscured but present in fingerprint region.
3050 - 3100	C-H (Ar)	Weak aromatic C-H stretching. [1]

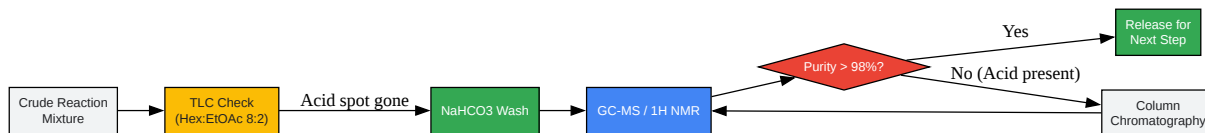
## Synthesis & Quality Control Workflow

For researchers synthesizing this compound from 2-chloro-5-fluorobenzoic acid (CAS 2252-51-9), monitoring the reaction progress is vital to avoid hydrolysis products.

### Standard Protocol: Fischer Esterification

- Dissolution: Dissolve 1.0 eq of 2-chloro-5-fluorobenzoic acid in dry Methanol (0.5 M).
- Catalysis: Add catalytic H<sub>2</sub>SO<sub>4</sub> (0.1 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.
- Reflux: Heat to reflux for 4-6 hours.
- Workup: Evaporate MeOH, dissolve residue in EtOAc, wash with NaHCO<sub>3</sub> (removes unreacted acid).
- Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

### QC Logic Diagram



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Caption: Quality Control decision tree emphasizing the removal of unreacted acid precursor via bicarbonate wash.

## References

- National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11895, Methyl 2-chlorobenzoate (Analogous Reference). Retrieved from [\[Link\]](#)[1]
- Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Authoritative text for J-coupling prediction).

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## Sources

- 1. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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